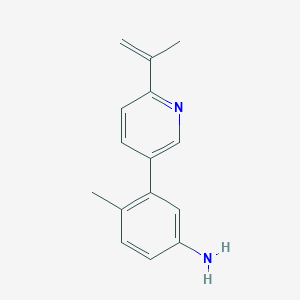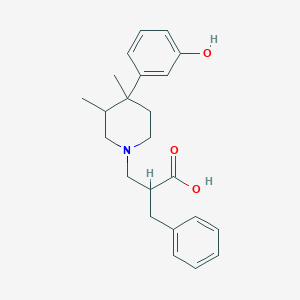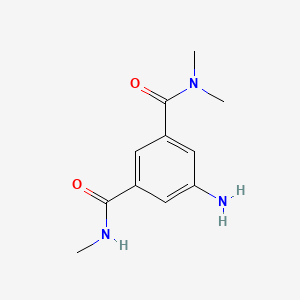
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an amino group and three N-methyl groups attached to a benzene ring with two carboxamide groups. This compound is used in the synthesis of various polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzene ring with appropriate substituents.
Amination: Introduction of the amino group at the desired position on the benzene ring.
N-Methylation: Methylation of the amino group to form the N,3-N,3-N-trimethyl groups.
Carboxamide Formation: Conversion of the carboxylic acid groups to carboxamide groups using reagents like ammonia or amines.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high pressure to drive the reactions to completion.
Continuous Flow Reactors: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the carboxamide groups to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3,3-trimethylcyclohexanemethylamine: Another compound with similar structural features but different applications.
Isophorone Diamine: Used in polymer synthesis and has similar reactivity.
Uniqueness
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-10(15)7-4-8(6-9(12)5-7)11(16)14(2)3/h4-6H,12H2,1-3H3,(H,13,15) |
InChI Key |
RYPQKFQQEUMSCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
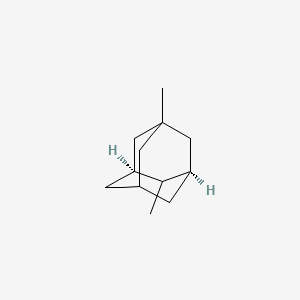

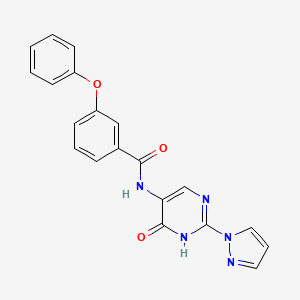
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
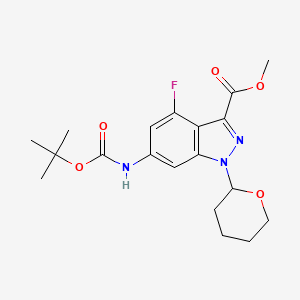
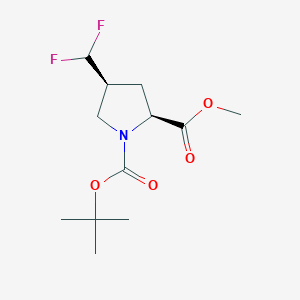
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
